7-Methoxy-1-tetralone oxime chemical structure and properties
7-Methoxy-1-tetralone oxime chemical structure and properties
An In-depth Technical Guide to 7-Methoxy-1-tetralone Oxime: Synthesis, Characterization, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive overview of 7-Methoxy-1-tetralone oxime, a pivotal chemical intermediate derived from 7-Methoxy-1-tetralone. While the parent ketone is a well-established building block in the synthesis of pharmaceuticals like Agomelatine, its oxime derivative represents a versatile platform for further molecular elaboration. This document details the chemical structure and physicochemical properties of 7-Methoxy-1-tetralone oxime, provides a robust, step-by-step protocol for its synthesis and characterization, and explores its significant potential in medicinal chemistry. The primary application highlighted is the Beckmann rearrangement, a classic transformation that converts the oxime into valuable lactam scaffolds, which are of high interest in modern drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the creation of novel bioactive molecules.
The 7-Methoxy-1-tetralone Scaffold: A Foundation for Innovation
The 7-substituted-1-tetralone framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of bioactive molecules.[1] The parent compound, 7-Methoxy-1-tetralone (CAS 6836-19-7), is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2][3] Its molecular structure lends itself to diverse applications, from being a precursor to antidepressants like Agomelatine to a building block for novel compounds in oncology and neurodegenerative disease research.[1][4]
The conversion of the ketone functional group in 7-Methoxy-1-tetralone to an oxime unlocks a new dimension of synthetic possibilities. The resulting compound, 7-Methoxy-1-tetralone oxime, is not merely a derivative but a strategic intermediate. Its true value lies in its capacity to undergo further transformations, most notably the Beckmann rearrangement, which provides access to expanded ring systems that are otherwise challenging to synthesize.
Chemical Structure and Physicochemical Properties
Chemical Structure
7-Methoxy-1-tetralone oxime is formed by the condensation of 7-Methoxy-1-tetralone with hydroxylamine. The structure is characterized by a tetralone core with a methoxy group at the 7-position and an oxime functional group (C=N-OH) at the 1-position. A critical feature of oximes derived from unsymmetrical ketones is the existence of (E) and (Z) stereoisomers, which can influence subsequent reactions like the Beckmann rearrangement.
Caption: Chemical Structure of 7-Methoxy-1-tetralone Oxime.
Physicochemical Data
The table below summarizes the key physicochemical properties of the parent ketone, 7-Methoxy-1-tetralone, which serve as a baseline for understanding the properties of its oxime derivative.
| Property | Value | Source(s) |
| Parent Ketone: 7-Methoxy-1-tetralone | ||
| CAS Number | 6836-19-7 | [2][3][5][6] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3][6] |
| Molecular Weight | 176.21 g/mol | [3][6][7] |
| Appearance | White to beige crystalline powder | [2][3] |
| Melting Point | 59-63 °C | [2][3][6] |
| Boiling Point | 160-165 °C | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |
| Oxime Derivative: 7-Methoxy-1-tetralone Oxime | ||
| Molecular Formula | C₁₁H₁₃NO₂ | Predicted |
| Molecular Weight | 191.23 g/mol | Predicted |
| Melting Point | Higher than the parent ketone | Predicted |
Synthesis of 7-Methoxy-1-tetralone Oxime
Reaction Principle: Oximation
The synthesis of an oxime from a ketone is a classic condensation reaction. The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically performed in a protic solvent and is often catalyzed by a mild acid or base.[8] Using hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine.[9]
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 7-Methoxy-1-tetralone oxime.
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-Methoxy-1-tetralone (10.0 g, 56.7 mmol), hydroxylamine hydrochloride (5.91 g, 85.1 mmol, 1.5 eq), and ethanol (100 mL).
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Base Addition: To this stirring suspension, add sodium acetate trihydrate (11.6 g, 85.1 mmol, 1.5 eq) dissolved in a minimal amount of warm water (approx. 25 mL). The use of sodium acetate buffers the reaction by neutralizing the liberated HCl without making the solution strongly basic, which could promote side reactions.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting ketone spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 300 mL of cold deionized water with stirring. A white or off-white precipitate of the oxime product will form.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL). For higher purity, the crude solid should be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high (>90%).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-Methoxy-1-tetralone Oxime.
Characterization and Analytical Protocols
Validation of the synthesized product's identity and purity is paramount. The following analytical techniques are standard for the characterization of 7-Methoxy-1-tetralone oxime.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the key structural features. Expect to see aromatic protons, the methoxy group singlet (around 3.8 ppm), and aliphatic protons of the tetralone ring. The broad singlet for the oxime -OH is also a key diagnostic peak.
-
IR (Infrared) Spectroscopy: The most significant change from the starting material will be the disappearance of the strong carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) and a broad O-H stretch (~3200-3400 cm⁻¹).[7]
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 191.23). The fragmentation pattern can also provide structural confirmation.[10]
-
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram confirms the purity of the isolated compound.
Synthetic Utility: The Beckmann Rearrangement
The primary synthetic value of 7-Methoxy-1-tetralone oxime lies in its ability to undergo the Beckmann rearrangement. This acid-catalyzed reaction transforms the oxime into an N-substituted amide, or in this case, a lactam (a cyclic amide).[11][12]
Mechanism and Regioselectivity
The reaction is initiated by converting the oxime hydroxyl into a good leaving group (e.g., by protonation in strong acid). Subsequently, the alkyl group positioned anti (trans) to the leaving group migrates to the nitrogen atom, displacing the leaving group in a concerted step.[13] Hydrolysis of the resulting nitrilium ion intermediate yields the final lactam product.
For 7-Methoxy-1-tetralone oxime, the migration of the aryl group or the methylene group can lead to two different regioisomeric lactams, making this a powerful route to structural diversity.
-
Migration of the Aryl Group: Leads to a 7-membered diazepinone ring fused to the benzene ring.
-
Migration of the Alkyl (CH₂) Group: Leads to an 8-membered caprolactam derivative fused to the benzene ring.
Caption: Divergent pathways in the Beckmann rearrangement.
Sample Protocol for Beckmann Rearrangement
-
Setup: In a flask, add polyphosphoric acid (PPA) (10 g) and heat to 80 °C with mechanical stirring.
-
Addition: Slowly add 7-Methoxy-1-tetralone oxime (1.0 g, 5.23 mmol) in small portions to the hot PPA.
-
Reaction: Increase the temperature to 120-130 °C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography to separate the two lactam isomers.
Conclusion
7-Methoxy-1-tetralone oxime is a readily accessible and highly valuable intermediate for chemical and pharmaceutical research. Its straightforward synthesis from a commercially available precursor, combined with its capacity to be transformed into structurally diverse and complex lactam scaffolds via the Beckmann rearrangement, makes it a powerful tool for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for professionals in drug development to explore the synthesis of novel compounds with potential therapeutic applications.
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